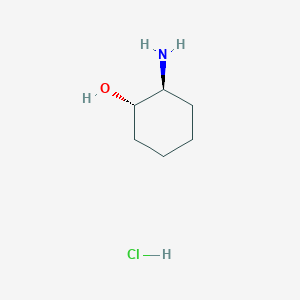

(1S,2S)-2-Aminocyclohexanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471014 | |

| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13374-30-6 | |

| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13374-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (1S,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of (1S,2S)-2-Aminocyclohexanol hydrochloride. Due to the prevalence of data for various stereoisomers and the free base form, this document critically evaluates and presents the most relevant information, highlighting areas where data is ambiguous or absent for the specific (1S,2S) hydrochloride salt. Standardized experimental protocols for the determination of key physicochemical parameters are detailed to aid in the consistent characterization of this compound. Furthermore, a generalized workflow for physicochemical analysis is presented visually to guide researchers in their characterization efforts.

Introduction

(1S,2S)-2-Aminocyclohexanol and its hydrochloride salt are chiral building blocks of significant interest in organic synthesis and drug development. The stereochemistry of the amino and hydroxyl groups on the cyclohexane ring imparts specific conformational properties that are crucial for their application in asymmetric synthesis and as precursors for biologically active molecules. Accurate characterization of the physicochemical properties of the hydrochloride salt is essential for its handling, formulation, and quality control in research and development settings.

This guide aims to consolidate the available data for this compound, provide standardized methodologies for its analysis, and offer a logical workflow for its characterization.

Chemical Identity and Structure

| Property | Value |

| Chemical Name | This compound |

| Synonyms | trans-(1S,2S)-2-Aminocyclohexanol hydrochloride |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol [1] |

| CAS Number | Data for the specific (1S,2S) hydrochloride is ambiguous. The CAS number for the free base, (1S,2S)-2-aminocyclohexanol, is 74111-21-0.[2] The CAS number 89584-01-0 is also associated with the free base and sometimes ambiguously with the hydrochloride.[3] For comparison, the CAS number for (1R,2R)-trans-2-Aminocyclohexanol hydrochloride is 13374-31-7[4] and for (1S,2R)-cis-2-Aminocyclohexanol hydrochloride is 200352-28-9.[5] |

| Chemical Structure |  |

| InChI Key | LKKCSUHCVGCGFA-WDSKDSINSA-N (for the free base) |

| SMILES | N[C@H]1CCCC[C@@H]1O.Cl |

Physical and Chemical Properties

The following table summarizes the available physical and chemical property data. It is important to note that some of the data may correspond to the free base or other stereoisomers due to inconsistencies in reporting in the literature.

| Property | Value | Notes and References |

| Appearance | White to light yellow solid/crystalline powder. | [1][3] |

| Melting Point | 188-189 °C | This value is reported for "(1S,2S)-2-AMINOCYCLOHEXANOL" with CAS 89584-01-0, which is often associated with the free base or ambiguously with the hydrochloride.[3] For comparison, trans-2-Aminocyclohexanol hydrochloride has a reported melting point range of 172-177 °C.[1] |

| Boiling Point | Not available | Data for the hydrochloride salt is not readily available. |

| Solubility | Soluble in water. | The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[1] |

| pKa | Not available | Data for the hydrochloride salt is not readily available. |

Spectroscopic Data

Detailed spectroscopic data specifically for this compound is not consistently available. Researchers should perform their own analyses for confirmation. General expected spectral characteristics are described in the experimental protocols.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Method: Capillary Melting Point Method.[6][7][8][9]

Apparatus: Digital melting point apparatus, capillary tubes, thermometer.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/minute for a preliminary determination.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.

Solubility Determination

Method: Equilibrium Solubility Method.[10][11][12][13]

Apparatus: Vials, analytical balance, orbital shaker, pH meter, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed vial.

-

Agitate the vials in an orbital shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Measure the pH of the resulting solution.

-

Filter the suspension to remove undissolved solid.

-

Dilute an aliquot of the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Thin Solid Film or KBr Pellet Method.[14][15][16][17][18]

Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr) or KBr pellet press.

Procedure (Thin Solid Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Apply a drop of the solution to the surface of a salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the IR spectrum.

Procedure (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-State NMR.[19][20][21][22][23]

Apparatus: NMR spectrometer, NMR tubes.

Procedure:

-

Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. Key signals to observe include those for the cyclohexyl ring protons and carbons, particularly the methine protons at the C1 and C2 positions, which will be indicative of the trans stereochemistry.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) Mass Spectrometry.[24][25][26][27][28]

Apparatus: Mass spectrometer with an ESI source.

Procedure:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infuse the solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode. The expected molecular ion for the free base [M+H]⁺ would be at m/z 116.11.

Mandatory Visualizations

The following diagrams illustrate generalized workflows relevant to the characterization of this compound.

Caption: General workflow for determining the physicochemical properties.

Caption: Workflow for spectroscopic analysis and structural confirmation.

Safety Information

This compound should be handled in accordance with good laboratory practices. It may cause skin and eye irritation.[29] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[29][30]

Conclusion

This technical guide has summarized the available physicochemical data for this compound, acknowledging the existing ambiguities in the literature. The provided experimental protocols offer a standardized approach for researchers to characterize this important chiral building block. The workflow diagrams serve as a visual aid for planning and executing a comprehensive physicochemical analysis. Further research is needed to establish a complete and verified set of properties specifically for the (1S,2S) hydrochloride stereoisomer to support its application in scientific and industrial research.

References

- 1. Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 [smolecule.com]

- 2. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,2S)-2-AMINOCYCLOHEXANOL | 89584-01-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. (1S,2R)-cis-2-Aminocyclohexanol = 97 GC 200352-28-9 [sigmaaldrich.com]

- 6. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 7. davjalandhar.com [davjalandhar.com]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CHM1020L Online Manual [chem.fsu.edu]

- 12. youtube.com [youtube.com]

- 13. pharmtech.com [pharmtech.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]

- 27. benchchem.com [benchchem.com]

- 28. bioanalysisllc.com [bioanalysisllc.com]

- 29. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 30. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to (1S,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (1S,2S)-2-Aminocyclohexanol hydrochloride. This chiral compound is a valuable building block in asymmetric synthesis and a key structural motif in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The "(1S,2S)" designation specifies the absolute configuration at the two chiral centers, indicating a trans relationship between the amino and hydroxyl groups on the cyclohexane ring.

Chemical Identifiers:

Structural Representation:

Caption: 2D representation of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White to light beige crystalline powder | [4] |

| Melting Point | 186-190 °C | [4] |

| Boiling Point | 201.1 °C at 760 mmHg (for free base) | |

| Solubility | Soluble in water | [5] |

Spectral Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show complex multiplets for the cyclohexyl protons. The protons attached to the carbons bearing the amino and hydroxyl groups would appear as distinct signals, with their chemical shifts and coupling constants providing information about the trans stereochemistry.[1]

-

IR Spectrum: The infrared spectrum would exhibit characteristic broad peaks corresponding to the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. C-H stretching and bending vibrations of the cyclohexane ring would also be present.[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of enantiomerically pure trans-1,2-amino alcohols is through the hydrolytic kinetic resolution of the corresponding N-protected amino alcohol. A generalized protocol is as follows:

Materials:

-

racemic trans-N-Boc-2-aminocyclohexanol

-

Lipase (e.g., from Candida antarctica)

-

Organic solvent (e.g., toluene)

-

Aqueous buffer

-

Hydrochloric acid (HCl)

Procedure:

-

Enzymatic Resolution: The racemic trans-N-Boc-2-aminocyclohexanol is dissolved in an organic solvent. The lipase and an aqueous buffer are added to the mixture. The enzymatic hydrolysis of one enantiomer of the N-Boc protected amino alcohol proceeds selectively, leaving the desired (1S,2S) enantiomer unreacted.

-

Separation: After the reaction reaches approximately 50% conversion, the aqueous and organic layers are separated. The unreacted (1S,2S)-N-Boc-2-aminocyclohexanol remains in the organic layer.

-

Deprotection: The organic layer is concentrated, and the N-Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol).

-

Isolation: The this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

(1S,2S)-2-Aminocyclohexanol serves as a versatile chiral auxiliary, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.

Asymmetric Aldol Reaction

One of the prominent applications is in directing asymmetric aldol reactions. The chiral auxiliary is first converted into a chiral oxazolidinone, which then directs the stereoselective addition of an enolate to an aldehyde.

Generalized Experimental Workflow:

-

Formation of the Chiral Oxazolidinone: (1S,2S)-2-Aminocyclohexanol is reacted with a carbonyl source (e.g., phosgene or a chloroformate) to form the corresponding oxazolidinone.

-

N-Acylation: The oxazolidinone is then acylated with an acyl chloride or anhydride to attach the desired enolate precursor.

-

Enolate Formation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate.

-

Aldol Addition: The chiral enolate is reacted with an aldehyde at low temperature. The steric bulk of the chiral auxiliary directs the aldehyde to approach from a specific face of the enolate, leading to a diastereoselective aldol addition.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol adduct, typically by hydrolysis, to yield the enantiomerically enriched β-hydroxy acid or ester and recover the auxiliary.

Caption: Workflow for an asymmetric aldol reaction using a (1S,2S)-2-aminocyclohexanol-derived auxiliary.

Role in Drug Development: Targeting Tyrosine-Protein Kinase SYK

Derivatives of aminocyclohexanol have been investigated as potential inhibitors of tyrosine-protein kinase SYK (Spleen Tyrosine Kinase). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[6] Dysregulation of SYK activity is implicated in autoimmune diseases and certain cancers.

Mechanism of SYK Inhibition:

Inhibitors of SYK, including those with aminocyclohexanol scaffolds, typically function by binding to the ATP-binding site of the kinase domain.[6] This competitive inhibition prevents the phosphorylation of SYK and its downstream targets, thereby blocking the signal transduction cascade.

Signaling Pathway Overview:

-

Receptor Activation: The signaling cascade is initiated by the activation of immune receptors, such as the B-cell receptor (BCR).

-

SYK Recruitment and Activation: Upon receptor engagement, SYK is recruited to the cell membrane and is activated through phosphorylation.

-

Downstream Signaling: Activated SYK phosphorylates a variety of downstream effector molecules, including phospholipase C gamma 2 (PLCγ2) and Bruton's tyrosine kinase (BTK).

-

Cellular Response: This signaling cascade ultimately leads to cellular responses such as proliferation, differentiation, and the production of inflammatory cytokines.

-

Inhibition: Aminocyclohexanol-based inhibitors block the kinase activity of SYK, thus interrupting this signaling pathway and mitigating the associated cellular responses.

Caption: Simplified diagram of the SYK signaling pathway and the point of inhibition by aminocyclohexanol derivatives.

References

- 1. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Purification of (1S,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals and as a ligand in asymmetric catalysis. Its specific stereochemistry is crucial for its function in these applications. This guide provides a detailed overview of the primary synthetic and purification strategies for obtaining this compound in high enantiomeric purity.

Synthesis Methodologies

Two principal strategies dominate the synthesis of enantiomerically pure (1S,2S)-2-aminocyclohexanol: the asymmetric synthesis from an achiral precursor and the resolution of a racemic mixture.

Catalytic Asymmetric Synthesis from Cyclohexene Oxide

A highly efficient method involves the enantioselective addition of a carbamate to a meso-epoxide, such as cyclohexene oxide, catalyzed by a chiral metal complex. This approach builds the desired stereochemistry directly. A notable protocol employs an oligomeric (salen)Co-OTf complex, which facilitates high reactivity and selectivity.[1]

The reaction proceeds in two main stages:

-

Catalytic Ring-Opening: Phenyl carbamate is added to cyclohexene oxide in the presence of the chiral cobalt catalyst. This reaction forms a trans-oxazolidinone product with high enantioselectivity.[1]

-

Deprotection and Salt Formation: The intermediate oxazolidinone is then hydrolyzed under basic conditions to yield the free amino alcohol, which is subsequently treated with hydrochloric acid and recrystallized to afford the final this compound salt.[1]

Chiral Resolution of Racemic trans-2-Aminocyclohexanol

The classical approach involves the preparation of racemic trans-2-aminocyclohexanol, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[2] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[2]

Common steps include:

-

Synthesis of Racemic Amine: Racemic trans-2-aminocyclohexanol can be synthesized by the aminolysis of cyclohexene oxide with ammonia.[3][4]

-

Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure acid, such as optically active 2-methoxyphenylacetic acid or tartaric acid, in a suitable solvent.[5][6]

-

Fractional Crystallization: The mixture is cooled to allow the less soluble diastereomeric salt—in this case, the salt of (1S,2S)-2-aminocyclohexanol—to crystallize.[5]

-

Liberation of the Free Amine and Salt Formation: The isolated diastereomeric salt is treated with a base to liberate the free (1S,2S)-2-aminocyclohexanol, which is then converted to its hydrochloride salt.

Data Presentation

The following tables summarize quantitative data from representative synthesis and resolution protocols.

Table 1: Catalytic Asymmetric Synthesis Data

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Cyclohexene Oxide, Phenyl Carbamate | [1] |

| Catalyst | Oligomeric (salen)Co-OTf complex (3) | [1] |

| Catalyst Loading | 0.5 mol % | [1] |

| Reaction Temperature | 50 °C | [1] |

| Reaction Time | 24 h | [1] |

| Intermediate Yield | 91% (Oxazolidinone 1) | [1] |

| Final Product Purity | >99% ee |[1] |

Table 2: Chiral Resolution Data using R-2-Methoxyphenylacetic Acid

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Racemic trans-2-aminocyclohexanol | [5] |

| Resolving Agent | R-2-methoxyphenylacetic acid | [5] |

| Solvent | Water | [5] |

| Temperature Profile | Aged at 70°C for 1h, cooled to 20-25°C | [5] |

| Yield of (1S,2S)-salt | 42.7% - 77.5% | [5] |

| Optical Purity of (1S,2S)-isomer | 97.2% ee - 99.8% ee | [5] |

| Melting Point of (1S,2S)-salt | 189-191°C (decomposition) |[5] |

Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis

This protocol is adapted from the method described by Jacobsen et al.[1]

Step A: Synthesis of Oxazolidinone Intermediate

-

To a reaction vessel, add the oligomeric (salen)Co(III)-OTf catalyst (0.5 mol %).

-

Add phenyl carbamate and acetonitrile.

-

Add cyclohexene oxide to the mixture.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

Monitor the reaction for the formation of the trans-4,5-disubstituted oxazolidinone product.

-

Upon completion, the intermediate can be isolated. A reported yield for a similar oxazolidinone is 91% with 95% ee.[1]

Step B: Deprotection and Hydrochloride Salt Formation

-

Subject the reaction mixture from Step A to basic deprotection conditions (e.g., using potassium hydroxide in ethanol/water) to hydrolyze the carbamate and oxazolidinone.

-

After deprotection, neutralize the mixture and extract the free amino alcohol.

-

Dissolve the crude (1S,2S)-2-aminocyclohexanol in a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Purify the product by recrystallization to yield this compound with >99% enantiomeric excess.[1]

Protocol 2: Chiral Resolution

This protocol is based on a patent describing the use of R-2-methoxyphenylacetic acid as a resolving agent.[5]

Step A: Diastereomeric Salt Formation and Crystallization

-

In a reaction flask, mix racemic trans-2-aminocyclohexanol, optically active R-2-methoxyphenylacetic acid, and a solvent (e.g., water). The amount of solvent is typically 2.0 to 10.0 times the weight of the racemic amine.[5]

-

Heat the mixture to 70 °C and age for 1 hour to ensure complete salt formation and dissolution.

-

Cool the mixture gradually to 20-25 °C over a period of 3 hours.

-

Stir the resulting slurry at this temperature for an additional hour to maximize crystallization.

-

Separate the precipitated crystals of the (1S,2S)-trans-2-aminocyclohexanol salt of R-2-methoxyphenylacetic acid by filtration.

-

Rinse the crystals with a small amount of cold solvent (water) and dry.[5] Optical purities of 97.2% to 99.6% ee have been reported.[5]

Step B: Liberation and Hydrochloride Salt Formation

-

Suspend the isolated diastereomeric salt in an appropriate solvent mixture (e.g., water and an organic solvent like dichloromethane).

-

Add a strong base (e.g., 4M NaOH) to liberate the free (1S,2S)-2-aminocyclohexanol into the organic layer.

-

Separate the organic layer, dry it, and remove the solvent under reduced pressure.

-

Dissolve the resulting free amine in a solvent like ethanol or isopropanol.

-

Add concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid by filtration, wash with a cold solvent, and dry to obtain the final product.

Purification

The primary method for the purification of this compound is recrystallization . This technique is effective for both removing chemical impurities and, in the case of chiral resolution, enhancing the enantiomeric purity of the final product.[1] The choice of solvent is critical and may include alcohols like ethanol or isopropanol, or mixtures with other organic solvents.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

References

- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 4. CN113072453A - Preparation method of 2-aminocycloalkanol - Google Patents [patents.google.com]

- 5. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 6. chemrj.org [chemrj.org]

Spectroscopic Data and Analysis of (1S,2S)-2-Aminocyclohexanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-2-Aminocyclohexanol hydrochloride (C₆H₁₄ClNO), a chiral building block of significant interest in pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

This compound is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The trans configuration of the amino and hydroxyl groups on the cyclohexane ring is a key structural feature.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol |

| Stereochemistry | (1S,2S) |

| Synonyms | trans-(1S,2S)-2-Aminocyclohexanol hydrochloride |

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of this compound. The following sections detail the expected NMR, IR, and MS spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of enantiomers are identical in a non-chiral solvent. Therefore, the data presented below for trans-2-Aminocyclohexanol hydrochloride is representative of the (1S,2S) isomer.

Table 1: Representative ¹H NMR Spectroscopic Data for trans-2-Aminocyclohexanol Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H-1 (CH-OH) |

| ~3.0 - 3.2 | m | 1H | H-2 (CH-NH₃⁺) |

| ~1.2 - 2.2 | m | 8H | Cyclohexane ring protons |

| Broad | s | 4H | -NH₃⁺ and -OH |

Table 2: Representative ¹³C NMR Spectroscopic Data for trans-2-Aminocyclohexanol Hydrochloride [1]

| Chemical Shift (ppm) | Assignment |

| ~70 - 75 | C-1 (CH-OH) |

| ~55 - 60 | C-2 (CH-NH₃⁺) |

| ~20 - 35 | C-3, C-4, C-5, C-6 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl, amine, and alkyl groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3500 | O-H | Broad, stretching vibration |

| 2800-3200 | N-H | Broad, stretching vibration of ammonium salt |

| 2850-2960 | C-H | Stretching vibrations of cyclohexane ring |

| 1500-1600 | N-H | Bending vibration of ammonium salt |

| 1050-1150 | C-O | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.[2][3][4] The free base, (1S,2S)-2-Aminocyclohexanol, has a molecular weight of 115.17 g/mol .[5]

Table 4: Expected Mass Spectrometry Data for (1S,2S)-2-Aminocyclohexanol

| m/z | Ion |

| 116.1 | [M+H]⁺ |

| 98.1 | [M+H - H₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation: [6][7][8][9]

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial. The use of a deuterated solvent is essential for the spectrometer's lock system.[7][8]

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[6][8]

-

Transfer the clear solution into a 5 mm NMR tube. The sample depth should be approximately 4-5 cm.[6][8]

-

Cap the NMR tube and label it appropriately.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: D₂O or CD₃OD

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Calibrated 90° pulse

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: D₂O or CD₃OD

-

Temperature: 298 K

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: Proton-decoupled

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[10][11][12][13][14]

Sample Preparation and Analysis:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Absorbance

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like aminocyclohexanols, minimizing fragmentation and providing a clear molecular ion peak.[2][3][4]

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Instrument Parameters:

-

Ionization Mode: Positive ion mode

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Flow rate appropriate for stable spray

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation

-

Mass Range: m/z 50-500

-

Data Acquisition: Full scan mode

Experimental Workflow

The logical flow for the complete spectroscopic analysis of this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 13C NMR [m.chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. depts.washington.edu [depts.washington.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. organomation.com [organomation.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. mt.com [mt.com]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. azom.com [azom.com]

(1S,2S)-2-Aminocyclohexanol Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1S,2S)-2-Aminocyclohexanol hydrochloride. This document outlines the core principles for maintaining the integrity of this chiral intermediate, crucial for various applications in pharmaceutical research and development. The information presented herein is synthesized from publicly available safety data sheets and established principles of pharmaceutical stability testing.

Core Stability Profile and Recommended Storage

This compound is a stable crystalline solid under recommended storage conditions. However, its stability can be compromised by exposure to elevated temperatures, moisture, light, and incompatible materials.

General Recommendations

To ensure the long-term integrity of this compound, it is imperative to adhere to the following storage guidelines:

-

Temperature: The compound should be stored in a cool environment, with a recommended temperature range of 2°C to 8°C.[1]

-

Moisture: It is crucial to protect the compound from moisture.[2] Storage in a dry, well-ventilated place within a tightly sealed container is essential.[1][2][3]

-

Light: Protection from light is advised to prevent potential photodegradation.[4]

-

Inert Atmosphere: Due to its sensitivity to carbon dioxide, storage under an inert gas atmosphere is recommended to prevent the formation of carbonate salts.[1]

-

Container: The compound should be stored in a tightly closed, suitable container, such as a glass bottle.[1][4]

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions:

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table outlines the parameters that should be evaluated in a formal stability study.

| Parameter | Stress Condition | Typical Data to be Collected |

| Appearance | All stress conditions | Visual inspection for changes in color and physical state (e.g., from crystalline to amorphous). |

| Assay (Purity) | All stress conditions | Quantitative determination of the active substance (e.g., by HPLC-UV), expressed as a percentage. |

| Degradation Products | All stress conditions | Identification and quantification of any new peaks observed in the chromatogram (e.g., by HPLC-MS). |

| Moisture Content | Long-term and accelerated stability | Determination of water content (e.g., by Karl Fischer titration). |

| pH (of a solution) | Long-term and accelerated stability | Measurement of the pH of a solution prepared at a defined concentration. |

Experimental Protocols for Stability Assessment

The following are proposed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method for this compound. These protocols are based on general pharmaceutical guidelines.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

-

Preparation of Solutions: Prepare solutions of this compound (approximately 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

-

Stress Conditions: Incubate the solutions at 60°C for 24 hours.

-

Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Preparation of Solution: Prepare a solution of this compound (approximately 1 mg/mL) in a 3% solution of hydrogen peroxide in water.

-

Stress Conditions: Keep the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: At appropriate time points, withdraw aliquots, quench any remaining oxidizing agent if necessary, and dilute for HPLC analysis.

-

Sample Preparation: Place a known amount of the solid compound in a suitable container.

-

Stress Conditions: Expose the solid sample to a temperature of 80°C for 48 hours in a calibrated oven.

-

Sample Analysis: After the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.

-

Sample Preparation: Spread a thin layer of the solid compound in a transparent container. Prepare a solution of the compound (approximately 1 mg/mL) in a suitable solvent.

-

Stress Conditions: Expose the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

-

Sample Analysis: Analyze the exposed and control samples by HPLC.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the analysis of small polar molecules.

-

Mobile Phase Selection:

-

Aqueous Phase: A buffer such as phosphate or acetate at a suitable pH (e.g., pH 3.0 to 7.0) should be evaluated.

-

Organic Phase: Acetonitrile or methanol.

-

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

Gradient Elution: A gradient elution program should be developed to separate the parent compound from all potential degradation products. A typical starting gradient could be from 5% to 95% organic phase over 30 minutes.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows for the stability assessment and handling of this compound.

References

Chiral Resolution of 2-Aminocyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of 2-aminocyclohexanol, a critical building block in the synthesis of numerous pharmaceutical compounds. Enantiomerically pure 2-aminocyclohexanol is essential as the stereochemistry often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document details three core resolution strategies: diastereomeric crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Diastereomeric Crystallization: The Classical Approach

Diastereomeric crystallization remains a widely used and effective method for the large-scale resolution of racemates. This technique involves the reaction of the racemic 2-aminocyclohexanol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.

A notable example is the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol, a derivative of 2-aminocyclohexanol, using enantiopure mandelic acid. This process is highly efficient, yielding both enantiomers in high enantiomeric excess with the added benefit of recovering the resolving agent.

Quantitative Data for Diastereomeric Resolution

| Parameter | Value | Reference |

| Substrate | Racemic trans-2-(N-benzyl)amino-1-cyclohexanol | [1][2] |

| Resolving Agent | (R)- and (S)-Mandelic Acid | [1][2] |

| Yield of Diastereomeric Salt | 74% | [2] |

| Enantiomeric Excess (e.e.) of Final Product | >99% | [1][2] |

| Recovery of Resolving Agent | Almost quantitative | [1] |

Experimental Protocol: Resolution with Mandelic Acid

This protocol is adapted from the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol.

-

Salt Formation: Dissolve the racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent (e.g., ethanol). Add an equimolar amount of (R)-mandelic acid.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.

-

Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the mandelic acid and liberate the free amino alcohol.

-

Extraction: Extract the enantiomerically enriched amino alcohol with an organic solvent (e.g., diethyl ether).

-

Purification and Recovery: Dry the organic extracts, evaporate the solvent, and purify the amino alcohol if necessary. The aqueous layer, containing the sodium salt of mandelic acid, can be acidified to recover the resolving agent.

-

Resolution of the Second Enantiomer: The mother liquor from the initial crystallization is enriched in the other enantiomer. This can be recovered and treated with (S)-mandelic acid to isolate the second enantiomer following the same procedure.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that exploits the stereoselectivity of enzymes to differentiate between enantiomers. In a typical kinetic resolution of 2-aminocyclohexanol, an enzyme, often a lipase, catalyzes the acylation of one enantiomer at a faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.

Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (Lipase PS) are commonly employed for the resolution of amino alcohols. The choice of acylating agent and solvent system is crucial for achieving high enantioselectivity.

Quantitative Data for Enzymatic Resolution

The following data is representative of the enzymatic resolution of 2-substituted cycloalkanols and related compounds.

| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. Product (%) | e.e. Substrate (%) | Enantioselectivity (E) | Reference |

| 2-Substituted Cycloalkanols | Lipase PS | Vinyl Acetate | Diethyl Ether | ~50 | >95 | >95 | >200 | [3] |

| 2-Substituted Cycloalkanols | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | ~50 | >95 | >95 | >200 | [3] |

| cis-2-Aminocyclohexanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | 97 (amide) | 97 (amine) | >200 | [4] |

Experimental Protocol: Lipase-Catalyzed N-Acylation

-

Reaction Setup: In a sealed vial, dissolve racemic 2-aminocyclohexanol (1 equivalent) in a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol).

-

Acylating Agent: Add the acylating agent, such as vinyl acetate or 2,2,2-trifluoroethyl butanoate (typically 1.5 to 2 equivalents).

-

Enzyme Addition: Add the lipase (e.g., Novozym 435 or Lipase PS). The amount of enzyme will depend on its activity and the scale of the reaction.

-

Incubation: Place the reaction mixture in a shaker incubator at a controlled temperature (e.g., 48 °C) and agitate.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and product by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the acylated product and the remaining unreacted amine.

-

Work-up: Once the desired conversion is reached, filter off the enzyme. The product (acylated amine) and the unreacted amine can then be separated by standard chromatographic techniques or by extraction.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For the separation of primary amines like 2-aminocyclohexanol, crown ether-based CSPs, such as Crownpak CR(+), are particularly effective. The separation mechanism relies on the formation of host-guest complexes between the chiral crown ether and the protonated primary amino group of the analyte.

Quantitative Data for Chiral HPLC Separation

The following table provides representative data for the separation of primary amines on a Crownpak CR(+) column. Actual retention times and resolution for 2-aminocyclohexanol may vary.

| Parameter | Value |

| Column | Crownpak CR(+) (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Perchloric acid solution (pH 1.0 to 2.0) / Methanol (e.g., 95:5 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 5 - 25 °C (lower temperatures often improve resolution) |

| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) |

| Representative Retention Time (k'1) | 5-10 min |

| Representative Retention Time (k'2) | 8-15 min |

| Representative Separation Factor (α) | 1.2 - 1.5 |

| Representative Resolution (Rs) | > 1.5 (baseline separation) |

Experimental Protocol: Chiral HPLC Separation

-

System Preparation: The HPLC system should be thoroughly flushed with the mobile phase to ensure a stable baseline.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing an aqueous solution of perchloric acid (adjusted to the desired pH, typically between 1.0 and 2.0) with methanol in the specified ratio. The mobile phase should be filtered and degassed.

-

Column: Install a Crownpak CR(+) column and equilibrate it with the mobile phase at the desired flow rate and temperature until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic 2-aminocyclohexanol in the mobile phase at a suitable concentration.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. On a Crownpak CR(+) column, the (S)-enantiomer typically elutes before the (R)-enantiomer for amino alcohols.

-

Optimization: If the separation is not optimal, adjust the mobile phase composition (methanol content), pH, or column temperature. Lowering the temperature generally increases the retention and improves the resolution.

References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

In-Depth Technical Guide on the Enantiomeric Purity of (1S,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Aminocyclohexanol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereoisomeric purity is a critical quality attribute, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methods used to determine and ensure the enantiomeric purity of this compound, focusing on chromatographic techniques.

The synthesis of enantiomerically pure amino alcohols is a key focus in medicinal chemistry and process development. These compounds serve as versatile intermediates in the synthesis of complex molecules with specific stereochemical configurations, which are often essential for therapeutic efficacy.

Core Concepts in Enantiomeric Purity

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but may interact differently with other chiral molecules, such as biological receptors.

Enantiomeric Excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. A sample with an ee of 100% is enantiomerically pure, while a racemic mixture has an ee of 0%.

Synthesis and Chiral Resolution

Enantiomerically pure (1S,2S)-2-Aminocyclohexanol is typically obtained through the resolution of a racemic mixture of trans-2-aminocyclohexanol. A common and effective method involves the use of a chiral resolving agent, such as tartaric acid. The process generally follows these steps:

-

Diastereomeric Salt Formation: A racemic mixture of trans-1,2-diaminocyclohexane is reacted with an enantiomerically pure resolving agent, like L-(+)-tartaric acid, in a suitable solvent (e.g., water). This reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

-

Conversion to Hydrochloride Salt: The free amine is subsequently treated with hydrochloric acid to yield the stable this compound salt.

This process can be visualized through the following logical workflow:

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most widely used and reliable techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols.

4.1.1. Direct Method (Underivatized)

For polar compounds like amino alcohols, direct analysis on specific types of CSPs is possible. Crown ether-based and certain polysaccharide-based columns can be used.

Table 1: Illustrative Chiral HPLC Method for a Related Amino Alcohol

| Parameter | Condition |

| Column | Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm) |

| Mobile Phase | 50 mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 10°C |

| Detection | UV at 200 nm |

| Injection Volume | 2.5 µL |

| Sample Concentration | 5 mg/mL in mobile phase |

Note: This method was developed for 4-aminocyclopent-2-en-1-yl methanol and serves as a starting point for method development for this compound.[1]

4.1.2. Indirect Method (with Derivatization)

To improve chromatographic separation and detection, especially for compounds lacking a strong chromophore, derivatization with a chiral or achiral reagent is a common strategy. Derivatization of the amino group with a suitable reagent can lead to diastereomers that are separable on a standard achiral column or improve the chiral separation on a CSP.

Table 2: Common Derivatizing Agents for Amines and Amino Alcohols

| Derivatizing Agent | Resulting Derivative | Key Features |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (FMOC-OSu) | FMOC-amino alcohol | Provides strong UV absorbance and fluorescence. |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) | Diastereomeric derivative | Allows separation on a standard reversed-phase column. |

| o-Phthalaldehyde (OPA) with a chiral thiol | Diastereomeric isoindole | Fluorescent derivative suitable for sensitive detection. |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | NBD-derivative | Fluorescent, suitable for sensitive detection. |

Experimental Protocol for Derivatization with NBD-Cl (General Procedure):

-

Sample Preparation: Dissolve the chiral amine in a suitable solvent (e.g., acetonitrile).

-

Reaction: Add an excess of NBD-Cl and a base (e.g., triethylamine).

-

Incubation: Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.

-

Dilution: Dilute the final mixture with the mobile phase to the desired concentration for injection.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile compounds. For non-volatile or highly polar compounds like amino alcohols, derivatization is necessary to increase volatility and improve chromatographic performance.

4.2.1. Derivatization for Chiral GC

Common derivatization methods for GC analysis of amino alcohols involve acylation of both the amino and hydroxyl groups. Trifluoroacetyl (TFA) derivatives are frequently used.

Experimental Protocol for TFA Derivatization (General Procedure):

-

Sample Preparation: A known amount of this compound is placed in a reaction vial.

-

Solvent Addition: A suitable solvent (e.g., dichloromethane) is added.

-

Derivatizing Agent: Trifluoroacetic anhydride (TFAA) is added in excess.

-

Reaction: The vial is sealed and heated (e.g., at 100°C for 1 hour) to complete the derivatization.

-

Analysis: The resulting solution is cooled and directly injected into the GC system.

Table 3: Illustrative Chiral GC Method for Derivatized Amines

| Parameter | Condition |

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV-1701 |

| Carrier Gas | Hydrogen |

| Column Temperature | Isothermal, optimized between 90-190°C |

| Detector | Flame Ionization Detector (FID) |

Note: This provides a general framework; specific conditions would need to be optimized for the TFA derivative of 2-aminocyclohexanol.[2]

Method Validation

Any analytical method used for determining enantiomeric purity must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This includes the other enantiomer, synthetic intermediates, and degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Typical Acceptance Criteria for Chiral Purity Method Validation

| Validation Parameter | Acceptance Criteria |

| Specificity | Baseline resolution between enantiomers (Rs > 1.5) |

| Linearity (for the minor enantiomer) | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (recovery) | 80-120% for the minor enantiomer at the LOQ level |

| Precision (RSD) | ≤ 15% for the minor enantiomer at the LOQ level |

| LOQ | Signal-to-noise ratio ≥ 10 |

Conclusion

Ensuring the enantiomeric purity of this compound is paramount for its application in the synthesis of pharmaceutical compounds. This technical guide has outlined the primary strategies for its synthesis via chiral resolution and the analytical methodologies for the determination of its enantiomeric excess. Chiral HPLC and GC, often coupled with derivatization, are the methods of choice, providing the necessary selectivity and sensitivity. A systematic approach to method development and rigorous validation are essential to guarantee the reliability of the analytical results, thereby ensuring the quality and safety of the final drug product. The selection of the optimal analytical technique will depend on the specific requirements of the analysis, including the desired sensitivity, the sample matrix, and the available instrumentation.

References

A Technical Guide to (1S,2S)-2-Aminocyclohexanol Hydrochloride for Researchers and Drug Development Professionals

Introduction: (1S,2S)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a crucial component in the development of chiral ligands and auxiliaries, which are instrumental in the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for its synthesis.

Commercial Availability

This compound and its stereoisomers are available from various chemical suppliers. The availability, purity, and offered quantities can vary, and it is crucial for researchers to select a supplier that meets the specific needs of their experimental work. Below is a summary of representative suppliers.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Allychem Co. Ltd. | This compound | 13374-30-6 | - | Contact for details |

| Amerigo Scientific | (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | 13374-31-7 | 95.0-105.0% (AT) | Contact for details |

| Thermo Scientific Chemicals | cis-2-Aminocyclohexanol hydrochloride, 95% | 6936-47-6 | 95% | 5 g |

| Sigma-Aldrich | (1R,2S)-cis-2-Aminocyclohexanol hydrochloride | 190792-72-4 | ≥97% (GC) | - |

| ChemicalBook | (1S,2S)-2-AMINOCYCLOHEXANOL | 89584-01-0 | - | Contact for details |

Note: The table provides a selection of suppliers and the listed purity and quantity are subject to change. Researchers should always consult the supplier's official documentation for the most current information. The CAS numbers may vary depending on the specific stereoisomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 188-189 °C | [3] |

| Solubility | Soluble in water | [2] |

| Storage | 2-8°C | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the enantioselective synthesis of a trans-1,2-amino alcohol, which is a closely related precursor to the target molecule. This procedure is adapted from a practical method developed for multigram scale synthesis.

Enantioselective Synthesis of (1S,2S)-2-(Phenylcarbamoyloxy)cyclohexanamine

This two-step process involves the catalytic asymmetric ring opening of a meso-epoxide followed by deprotection.

Step 1: Catalytic Asymmetric Ring Opening of Cyclohexene Oxide

-

Materials:

-

Cyclohexene oxide

-

Phenyl carbamate

-

(R,R)-Salen-Co(III) complex (catalyst)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the (R,R)-Salen-Co(III) catalyst in anhydrous acetonitrile.

-

Add phenyl carbamate to the solution and stir until dissolved.

-

Add cyclohexene oxide to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 50 °C) for 24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting product is the protected amino alcohol, (1S,2S)-phenyl (2-hydroxycyclohexyl)carbamate.

-

Step 2: Deprotection to (1S,2S)-2-Aminocyclohexanol and Hydrochloride Salt Formation

-

Materials:

-

(1S,2S)-phenyl (2-hydroxycyclohexyl)carbamate (from Step 1)

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (e.g., in a suitable organic solvent)

-

-

Procedure:

-

To the crude product from Step 1, add a solution of potassium hydroxide in a mixture of ethanol and water.

-

Heat the mixture to reflux and stir for a specified period to effect deprotection.

-

Monitor the deprotection reaction for completion.

-

Once the reaction is complete, cool the mixture and perform a suitable work-up, which may include extraction with an organic solvent.

-

To the solution of the free base, (1S,2S)-2-Aminocyclohexanol, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to yield this compound.

-

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a chiral building block.

References

Methodological & Application

Application Notes: (1S,2S)-2-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are a powerful and reliable tool, temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. (1S,2S)-2-aminocyclohexanol hydrochloride is a versatile chiral building block derived from cyclohexane. Its rigid, chair-like conformation and the stereochemically defined relationship between the amino and hydroxyl groups make it an excellent candidate for the construction of effective chiral auxiliaries.

This document provides detailed application notes and protocols for the use of (1S,2S)-2-aminocyclohexanol as a precursor to a chiral oxazolidinone auxiliary for asymmetric alkylation and aldol reactions. The protocols are based on established methodologies for analogous systems and are expected to provide high levels of stereocontrol.

General Workflow

The utilization of (1S,2S)-2-aminocyclohexanol as a chiral auxiliary follows a three-step sequence:

-

Synthesis of the Chiral Auxiliary: The amino alcohol is converted into a rigid oxazolidinone structure, which is then acylated with the desired substrate.

-

Diastereoselective Reaction: The chiral auxiliary on the acylated substrate directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary.

Asymmetric Synthesis Using (1S,2S)-2-Aminocyclohexanol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable chiral building block in asymmetric synthesis. Its rigid cyclohexane backbone and the stereochemically defined vicinal amino and hydroxyl groups make it an excellent precursor for chiral auxiliaries and ligands. These, in turn, are instrumental in controlling the stereochemical outcome of a variety of chemical transformations, leading to the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis. The protocols are based on established methodologies for this and structurally related chiral amino alcohols.

Preparation of Enantiomerically Pure this compound

A practical method for the synthesis of highly enantioenriched trans-1,2-amino alcohols has been developed, which can be applied to the multigram scale preparation of this compound with enantiomeric excess greater than 99%.[1]

Experimental Protocol: Synthesis of this compound[1]

This protocol involves the (salen)Co(III)-catalyzed addition of a carbamate to a meso-epoxide, followed by deprotection.

Materials:

-

Cyclohexene oxide

-

Phenyl carbamate

-

Oligomeric (salen)Co-OTf catalyst

-

Solvent (e.g., toluene)

-

Base for deprotection (e.g., NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Carbamate Addition: In a reaction vessel, dissolve cyclohexene oxide and phenyl carbamate in the chosen solvent.

-

Add a catalytic amount of the oligomeric (salen)Co-OTf catalyst.

-

Stir the reaction mixture at the appropriate temperature until completion (monitored by TLC or GC).

-

Deprotection: Upon completion, subject the reaction mixture to basic conditions to deprotect the amino alcohol.

-

Salt Formation and Purification: Neutralize the mixture with hydrochloric acid to form the hydrochloride salt. The product, this compound, can then be purified by recrystallization.

Application as a Chiral Auxiliary in Asymmetric Aldol Reactions

Chiral 1,2-amino alcohols are frequently used to create chiral oxazolidinone auxiliaries. These auxiliaries can direct the stereochemical course of aldol reactions, leading to the formation of chiral β-hydroxy acids. While a specific protocol for an oxazolidinone derived from (1S,2S)-2-aminocyclohexanol is not detailed in the searched literature, a representative protocol can be adapted from the use of a structurally similar chiral amino alcohol, (1S,2R)-2-aminocyclopentan-1-ol.[2]

Representative Protocol: Asymmetric Aldol Reaction

Step 1: Synthesis of the Chiral Oxazolidinone Auxiliary

-

React (1S,2S)-2-aminocyclohexanol with a suitable carbonate source (e.g., phosgene or a phosgene equivalent) to form the corresponding oxazolidinone.

-

Acylate the oxazolidinone with an acyl chloride (e.g., propionyl chloride) to attach the desired carbonyl group.

Step 2: Diastereoselective Aldol Reaction [2]

-

Dissolve the N-acyloxazolidinone in an anhydrous solvent (e.g., CH₂Cl₂) and cool to -78 °C.

-

Add a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., diisopropylethylamine) to form the boron enolate.

-

Add the desired aldehyde dropwise to the reaction mixture.

-

Stir at -78 °C until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with a suitable buffer and extracting the product.

Step 3: Cleavage of the Auxiliary [2]

-

The chiral auxiliary can be cleaved from the aldol product using methods such as hydrolysis with lithium hydroperoxide (LiOH·H₂O₂) to yield the chiral β-hydroxy acid.

-

The chiral auxiliary can often be recovered and reused.

Representative Data for Asymmetric Aldol Reactions using a similar Chiral Auxiliary[2]

| Aldehyde | Yield (%) | Diastereomeric Excess (de) (%) |

| Acetaldehyde | 70 | >99 |

| Isobutyraldehyde | 71 | >99 |

| Isovaleraldehyde | 73 | >99 |

| Benzaldehyde | 80 | >99 |

Application as a Precursor for Chiral Ligands in Asymmetric Catalysis

(1S,2S)-2-aminocyclohexanol can be readily converted into a variety of chiral ligands for asymmetric catalysis. A common application is in the enantioselective addition of organozinc reagents to aldehydes, catalyzed by a chiral amino alcohol derivative.

Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Step 1: Ligand Synthesis

A variety of chiral ligands can be synthesized from (1S,2S)-2-aminocyclohexanol. A simple example would be the N-alkylation of the amino group to create a bidentate ligand.

Step 2: Catalytic Enantioselective Addition

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand derived from (1S,2S)-2-aminocyclohexanol in an anhydrous solvent (e.g., toluene).

-

Add diethylzinc solution dropwise at room temperature.

-

Cool the mixture to 0 °C and add the aldehyde (e.g., benzaldehyde) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate to obtain the chiral secondary alcohol.

-

The enantiomeric excess of the product can be determined by chiral HPLC or GC.

Representative Data for Enantioselective Diethylzinc Addition using Chiral Amino Alcohol Ligands

| Ligand Type | Aldehyde | Yield (%) | Enantiomeric Excess (ee) (%) |

| N-alkylated norephedrine derivative | Benzaldehyde | High | up to 98 |

| Fructose-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 |

| Isoborneol-based 1,3-amino alcohol | Benzaldehyde | 99 | 94 |

Visualizations

References

Synthesis of Chiral Ligands from (1S,2S)-2-Aminocyclohexanol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands derived from the readily available starting material, (1S,2S)-2-aminocyclohexanol hydrochloride. This versatile chiral building block serves as a valuable scaffold for the creation of ligands that are instrumental in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The inherent chirality and rigid conformational structure of the aminocyclohexanol backbone enable the synthesis of ligands capable of inducing high levels of stereocontrol in a variety of chemical transformations.

Introduction